2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-phenylmethylidene]acetohydrazide
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Overview
Description
2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of tetrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE typically involves the reaction of cyanoacetohydrazide with appropriate aromatic aldehydes under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetohydrazide Derivatives: These compounds share a similar core structure and exhibit comparable chemical reactivity.
Tetrazole Derivatives: Compounds with a tetrazole ring system, known for their diverse biological activities.
Uniqueness
2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H13N7O |
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Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-[5-(2-cyanophenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C17H13N7O/c18-10-14-8-4-5-9-15(14)17-21-23-24(22-17)12-16(25)20-19-11-13-6-2-1-3-7-13/h1-9,11H,12H2,(H,20,25)/b19-11+ |
InChI Key |
ZEPPJROKGQALTD-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CN2N=C(N=N2)C3=CC=CC=C3C#N |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3C#N |
Origin of Product |
United States |
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